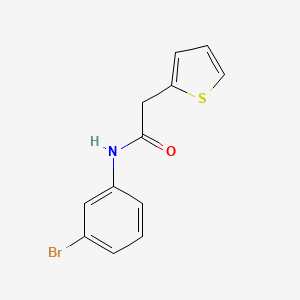

N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNOS/c13-9-3-1-4-10(7-9)14-12(15)8-11-5-2-6-16-11/h1-7H,8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAFSYQELHCYRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Diversification of N 3 Bromophenyl 2 Thiophen 2 Yl Acetamide

Established Synthetic Routes to N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide

The construction of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide is primarily achieved through well-established amidation methodologies. These strategies involve the coupling of a nucleophilic amine with an activated carboxylic acid derivative. The choice of reagents and reaction conditions is crucial for an efficient and high-yielding synthesis.

Amide Bond Formation Strategies: Coupling Reactions and Conditions

The cornerstone of the synthesis of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide is the formation of the amide bond. A prevalent and effective method involves the reaction of 3-bromoaniline (B18343) with an activated form of 2-(thiophen-2-yl)acetic acid, typically the corresponding acyl chloride. nih.govnih.gov This acylation reaction is a well-documented and reliable approach for creating aryl amides. nih.gov

The reaction is generally carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), to facilitate the dissolution of the reactants and to provide an inert environment for the reaction. nih.govnih.gov The presence of a base, such as triethylamine (B128534) or pyridine, is often employed to neutralize the hydrogen chloride gas that is generated as a byproduct during the reaction, thereby driving the equilibrium towards product formation. nih.gov

An alternative to the acyl chloride route is the use of coupling reagents that activate the carboxylic acid in situ. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the direct amidation of 2-(thiophen-2-yl)acetic acid with 3-bromoaniline. While effective, these methods can sometimes require more rigorous purification to remove the coupling agent byproducts.

Introduction of the Thiophene-2-yl Acetyl Moiety

The thiophene-2-yl acetyl group is typically introduced as 2-(thiophen-2-yl)acetyl chloride. This reactive intermediate is synthesized from 2-(thiophen-2-yl)acetic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The conversion to the acyl chloride is often performed as a separate preceding step, or in some cases, in situ. The 2-(thiophen-2-yl)acetic acid precursor is commercially available or can be synthesized through various established routes in organic chemistry.

Incorporation of the 3-Bromophenylamine Subunit

The 3-bromophenylamine (3-bromoaniline) component serves as the nucleophile in the amide bond formation. This commercially available starting material is directly employed in the coupling reaction. The nucleophilicity of the amino group on the benzene (B151609) ring is sufficient to attack the electrophilic carbonyl carbon of the activated 2-(thiophen-2-yl)acetyl moiety, leading to the formation of the desired amide.

Catalytic Approaches in Key Reaction Steps

While the final amide bond formation is typically a stoichiometric reaction, catalytic methods, particularly those involving palladium, play a significant role in the synthesis of the precursors or in alternative synthetic strategies. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, can be employed to synthesize functionalized 3-bromoaniline derivatives prior to the amide coupling. mit.eduresearchgate.net

Furthermore, palladium-catalyzed direct C-H arylation of thiophene (B33073) derivatives provides a powerful tool for the synthesis of substituted thiophene precursors. researchgate.net Although not a direct catalytic route to the final amide, these methods offer versatility in creating a library of analogs for structure-activity relationship studies. For example, a palladium catalyst system can be used for the direct arylation of thiophene at the C5 position. researchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Purity

The efficiency of the synthesis of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide is highly dependent on the reaction conditions. Careful selection of the solvent and temperature can significantly impact the reaction rate, yield, and the purity of the final product.

Solvent Selection and Temperature Effects

The choice of solvent is critical in amide synthesis. Aprotic solvents are generally preferred to avoid side reactions with the activated carboxylic acid. The polarity of the solvent can influence the solubility of the starting materials and the stability of the intermediates.

| Solvent | Temperature (°C) | Observations | Reference |

| Tetrahydrofuran (THF) | Room Temperature | Good solubility of reactants, clean reaction profile. | nih.gov |

| Dichloromethane (DCM) | 0 to Room Temperature | Effective for reactions with acid chlorides, easy removal. | rsc.org |

| Dioxane | 80 | Higher temperature can increase reaction rate, suitable for less reactive partners. | nih.gov |

| Acetonitrile | Room Temperature | Used for crystallization of the final product, indicating good solubility of the product. | nih.gov |

This table is generated based on data from syntheses of analogous compounds and general principles of amide synthesis.

Generally, the reaction between an acyl chloride and an amine is exothermic and can be performed at room temperature or even at 0 °C to control the reaction rate and minimize the formation of side products. nih.govrsc.org For less reactive coupling partners or when using in situ activating agents, heating the reaction mixture may be necessary to drive the reaction to completion. For instance, some palladium-catalyzed couplings are conducted at elevated temperatures, such as 80 °C in dioxane. nih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and to prevent product degradation from prolonged heating.

Catalyst and Reagent Stoichiometry

The synthesis of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide typically proceeds via the acylation of 3-bromoaniline with a derivative of 2-(thiophen-2-yl)acetic acid. A common and effective method involves the use of 2-(thiophen-2-yl)acetyl chloride as the acylating agent. nih.gov In this approach, the stoichiometry of the reactants is a critical factor for achieving high yields and purity. Generally, a near equimolar ratio of 3-bromoaniline and 2-(thiophen-2-yl)acetyl chloride is employed. nih.gov

To scavenge the hydrochloric acid byproduct generated during the reaction, a base is often added. Triethylamine is a frequently used base for this purpose, and it is typically added in a stoichiometric amount equivalent to the amine. nih.gov The reaction is often carried out in an inert solvent such as tetrahydrofuran (THF). nih.govnih.gov

For instance, in the synthesis of the analogous compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, 2-(thiophen-2-yl)acetyl chloride was used in a slight excess (1.1 equivalents) relative to 2-aminothiophene-3-carbonitrile (B183302) (1.0 equivalent), with triethylamine also present in a 1:1 molar ratio to the amine. nih.gov This slight excess of the acylating agent can help to ensure complete conversion of the starting amine. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

While the direct amide bond formation between an amine and an acyl chloride often does not require a catalyst, catalysts become crucial when modifying the aromatic rings of the molecule through cross-coupling reactions. For example, palladium catalysts are extensively used for the arylation of thiophene rings. researchgate.net

Table 1: Typical Reagent Stoichiometry for the Synthesis of N-Aryl-2-(thiophen-2-yl)acetamides

| Reagent | Stoichiometric Ratio | Purpose |

|---|---|---|

| Aryl Amine | 1.0 equivalent | Starting material |

| 2-(Thiophen-2-yl)acetyl chloride | 1.0 - 1.1 equivalents | Acylating agent |

| Triethylamine | 1.0 equivalent | HCl scavenger |

| Tetrahydrofuran (THF) | - | Solvent |

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve sustainability. mdpi.com For the synthesis of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide, several green chemistry approaches can be considered. These include the use of more environmentally benign solvents, solvent-free reaction conditions, and the development of catalytic, atom-economical synthetic routes. jddhs.com

Traditional solvents used in the synthesis, such as THF and ethyl acetate, contribute to volatile organic compound (VOC) emissions. jddhs.com The substitution of these with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, can significantly reduce the environmental footprint of the synthesis. Furthermore, exploring solvent-free synthesis methods, such as mechanochemical grinding, can eliminate the need for solvents altogether, leading to a cleaner and more efficient process. mdpi.com

Another key aspect of green chemistry is the development of catalytic reactions that are more atom-economical. While the reaction of an acyl chloride with an amine is generally efficient, alternative methods for amide bond formation could be explored. For example, the direct coupling of 2-(thiophen-2-yl)acetic acid with 3-bromoaniline using a recyclable catalyst would be a more atom-economical approach as it avoids the pre-activation of the carboxylic acid to the acyl chloride, a step that often uses hazardous reagents like thionyl chloride. nih.gov

Energy efficiency is also a core principle of green chemistry. jddhs.com Syntheses that can be performed at ambient temperature and pressure are preferred over those requiring significant energy input for heating or cooling. Microwave-assisted synthesis is another technique that can sometimes offer faster reaction times and reduced energy consumption compared to conventional heating.

Design and Synthesis of Structural Analogues and Derivatives

The chemical structure of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide offers multiple sites for modification, allowing for the generation of a diverse library of structural analogues and derivatives. These modifications can be strategically designed to probe structure-activity relationships and to optimize the compound's properties.

Modifications at the Thiophene Ring: Substituent and Bioisosteric Variations

The thiophene ring is a key structural feature and a prime target for modification. The reactivity of the thiophene ring allows for electrophilic substitution reactions, such as halogenation and formylation, which can introduce a variety of substituents at different positions. nih.govrsc.org For instance, bromination of the thiophene ring can be achieved to introduce bromine atoms, which can then serve as handles for further functionalization through cross-coupling reactions. mdpi.com

The introduction of electron-donating or electron-withdrawing groups onto the thiophene ring can influence the electronic properties of the entire molecule. nih.gov For example, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide demonstrates the incorporation of a cyano group on a thiophene ring within a similar molecular framework. nih.gov Palladium-catalyzed direct arylation is a powerful tool for attaching various aryl groups to the 5-position of the thiophene ring. researchgate.net

Bioisosteric replacement of the thiophene ring with other five-membered heterocycles, such as furan, pyrrole, or thiazole, is another important strategy for diversification. nih.gov This approach can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, while potentially retaining or improving its biological activity.

Table 2: Examples of Thiophene Ring Modifications

| Modification | Synthetic Approach | Potential Impact |

|---|---|---|

| Halogenation | Electrophilic halogenation | Altered electronic properties, handle for cross-coupling |

| Arylation | Palladium-catalyzed direct arylation | Increased structural complexity, modulation of lipophilicity |

| Introduction of cyano group | Synthesis from substituted thiophene precursors | Altered polarity and hydrogen bonding capacity |

| Bioisosteric replacement | Synthesis from corresponding heterocyclic starting materials | Modified physicochemical and pharmacokinetic properties |

Variations on the Bromophenyl Ring: Positional and Electronic Effects of Substituents

The bromophenyl ring is another key site for structural modification. The position of the bromine atom can be varied to generate ortho- and para-isomers, such as N-(2-bromophenyl)-2-(thiophen-2-yl)acetamide and N-(4-bromophenyl)-2-(thiophen-2-yl)acetamide. nih.gov These positional isomers can exhibit different conformational preferences and biological activities due to steric and electronic effects.

Suzuki coupling reactions can be employed to replace the bromine atom with a wide range of aryl or heteroaryl groups, leading to the synthesis of biaryl structures. researchgate.net This approach dramatically increases the structural diversity of the compounds.

Alterations of the Amide Linker and Acyl Chain

The amide linker is a central component of the molecule and its modification can lead to significant changes in the compound's properties. One possible alteration is the reduction of the amide carbonyl group to a methylene (B1212753) group, which would transform the acetamide (B32628) into an ethylamine (B1201723) derivative. This would change the geometry and hydrogen bonding capabilities of the linker.

The length of the acyl chain can also be varied. For instance, homologation of the 2-(thiophen-2-yl)acetic acid starting material would lead to derivatives with longer acyl chains. Conversely, a shorter linker could be explored.

Furthermore, the amide bond can be replaced with other functional groups that act as bioisosteres, such as a sulfonamide or a reversed amide. These modifications would alter the chemical stability and electronic properties of the linker. archivepp.com

Introduction of Novel Heterocyclic Moieties (e.g., thiazolidine, triazole, oxadiazole)

The core structure of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide can be used as a scaffold for the synthesis of more complex molecules containing additional heterocyclic rings. These heterocycles are often associated with a wide range of biological activities. e3s-conferences.orgcentralasianstudies.orgtandfonline.com

Thiazolidinones: Thiazolidinone rings can be synthesized through the reaction of a Schiff base with thioglycolic acid. nih.govbiomedpharmajournal.org While not a direct modification of the target compound, precursors to N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide, such as 3-bromoaniline, could be used to generate Schiff bases that can then be cyclized to form thiazolidinone-containing analogues. researchgate.net

Triazoles: 1,2,3-Triazoles can be readily synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.gov To incorporate a triazole moiety, one of the aromatic rings of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide could be functionalized with either an azide (B81097) or an alkyne group, which could then be reacted with a corresponding reaction partner to form the triazole ring. mdpi.com 1,2,4-triazoles can be synthesized from thiosemicarbazide (B42300) intermediates. raco.cat

Oxadiazoles: 1,3,4-Oxadiazoles are commonly synthesized from carboxylic acid hydrazides. ajol.infoopenmedicinalchemistryjournal.com The 2-(thiophen-2-yl)acetic acid portion of the molecule could be converted to the corresponding hydrazide, which could then be cyclized with various reagents to form a 1,3,4-oxadiazole (B1194373) ring. researchgate.net This would replace the bromophenyl acetamide portion of the molecule with a thiophene-substituted oxadiazole. 1,2,4-oxadiazoles are another class of heterocycles that can be synthesized through various cyclization strategies. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide |

| 2-(thiophen-2-yl)acetyl chloride |

| 3-bromoaniline |

| Triethylamine |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide |

| 2-aminothiophene-3-carbonitrile |

| 2-(thiophen-2-yl)acetic acid |

| N-(2-bromophenyl)-2-(thiophen-2-yl)acetamide |

| N-(4-bromophenyl)-2-(thiophen-2-yl)acetamide |

| Thionyl chloride |

Advanced Spectroscopic and Structural Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information on the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the mapping of the carbon skeleton and the relative orientation of substituents.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Applications

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, are fundamental for initial structural verification.

¹H NMR would provide information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons. Key expected signals would include those for the amide N-H proton, the methylene (B1212753) (-CH₂-) bridge protons, and distinct aromatic protons on both the thiophene (B33073) and 3-bromophenyl rings.

¹³C NMR would reveal the number of chemically non-equivalent carbon atoms. Expected signals would correspond to the carbonyl carbon of the amide, the methylene carbon, and the various aromatic and C-Br carbons of the heterocyclic and benzene (B151609) rings.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, identifying protons that are coupled (typically on adjacent carbons). This would be instrumental in assigning the protons on the thiophene and bromophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the different fragments of the molecule, for instance, linking the methylene protons to the carbonyl carbon and the thiophene ring carbons, as well as linking the amide proton to carbons in the bromophenyl ring.

A hypothetical data table for the primary NMR assignments is presented below, illustrating the type of information that would be generated.

| Atom Type | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Key 2D Correlations (COSY, HMBC) |

| Amide N-H | Singlet, ~8.0-10.0 | - | HMBC to carbonyl C, bromophenyl C's |

| Methylene CH₂ | Singlet, ~3.9 | ~38 | HMBC to carbonyl C, thiophene C's |

| Thiophene H's | Multiplets, ~6.9-7.4 | ~125-137 | COSY between adjacent thiophene H's |

| Bromophenyl H's | Multiplets, ~7.1-7.8 | ~118-140 | COSY between adjacent phenyl H's |

| Carbonyl C=O | - | ~168 | HMBC to N-H and methylene H's |

Variable Temperature NMR Studies for Dynamic Processes

Variable Temperature (VT) NMR studies are employed to investigate dynamic processes such as restricted rotation around chemical bonds. In N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide, rotation around the amide C-N bond can be hindered due to its partial double bond character. At low temperatures, this rotation might become slow enough on the NMR timescale to cause the appearance of two distinct sets of signals (rotamers). By monitoring the coalescence of these signals as the temperature is raised, the energy barrier to this rotation could be calculated, providing insight into the molecule's conformational stability.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of the parent ion. For N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide (C₁₂H₁₀BrNOS), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks (M and M+2) of nearly equal intensity in the mass spectrum.

| Formula | Isotope | Calculated Exact Mass |

| C₁₂H₁₀⁷⁹BrNOS | M | 294.9717 |

| C₁₂H₁₀⁸¹BrNOS | M+2 | 296.9697 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to reveal information about the molecule's structure. Key fragmentation pathways for N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide would likely involve:

Cleavage of the amide bond, leading to fragments corresponding to the 3-bromoaniline (B18343) moiety and the thiophen-2-ylacetyl moiety.

Loss of the bromine atom.

Fragmentation of the thiophene ring.

Analysis of these fragmentation patterns would provide definitive confirmation of the connectivity of the different structural units within the molecule.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Based on a thorough search of available scientific literature, detailed experimental data for the specific compound N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide concerning single-crystal X-ray diffraction, co-crystal and polymorph characterization, vibrational spectroscopy, and Hirshfeld surface analysis is not publicly available.

Published research and crystallographic databases contain information on structurally similar compounds, such as isomers (e.g., N-(4-bromophenyl)-2-(thiophen-2-yl)acetamide) or analogues. However, the precise data required to generate a scientifically accurate and detailed analysis for N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide, as per the requested outline, has not been reported in the accessible literature.

Therefore, it is not possible to provide the specific data tables and detailed research findings for the following sections as they pertain solely to N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide:

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

To fulfill the request would require using data from different molecules, which would be scientifically inaccurate and misleading.

Computational and Theoretical Investigations of N 3 Bromophenyl 2 Thiophen 2 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy states, which collectively define the molecule's stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. For N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and compute a variety of electronic properties and global reactivity descriptors. nih.gov

These descriptors provide a quantitative measure of the molecule's reactivity. A molecule with a small energy gap between its frontier orbitals is generally more reactive. researchgate.net Key descriptors derived from the energies of the frontier orbitals include chemical hardness (η), which measures resistance to deformation of electron distribution, and electronegativity (χ), which describes the power to attract electrons.

Interactive Table: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates molecular stability; hard molecules have a large energy gap. |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons from an equilibrium system. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. |

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The interaction between these two orbitals is crucial for understanding chemical reactions and electronic transitions. The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor. mdpi.com

The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO's energy is related to the electron affinity (the energy released when an electron is added). The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com For N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide, the HOMO is typically localized on the electron-rich thiophene (B33073) and bromophenyl rings, while the LUMO may be distributed across the amide linkage and aromatic systems.

Interactive Table: Frontier Molecular Orbital Parameters

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A small gap suggests high polarizability and chemical reactivity. researchgate.net |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide, the MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and the sulfur atom of the thiophene ring, indicating these are sites for hydrogen bonding and electrophilic interaction. Conversely, positive potential would be expected around the amide hydrogen (N-H), making it a potential hydrogen bond donor. This analysis is crucial for understanding intermolecular interactions, particularly in biological systems.

Computational methods, particularly DFT, can accurately predict spectroscopic properties, which are essential for chemical characterization. The theoretical vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.

IR Spectroscopy: Theoretical calculations can predict the vibrational modes of the molecule. For N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide, key predicted peaks would include the N-H stretching vibration, the C=O stretching of the amide group, and various C-H and C=C stretching modes of the aromatic rings. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values serve as a valuable tool for assigning the signals in experimentally obtained spectra, confirming the connectivity and chemical environment of each atom in the molecule.

Molecular Docking Studies for Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for modeling the interaction between a potential drug molecule and its biological target at the atomic level. researchgate.net

The first step in molecular docking is to identify a potential protein target. Based on the structural motifs present in N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide, several protein classes could be considered for in silico studies. For instance, thiophene and acetamide (B32628) derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant in Alzheimer's disease, and various kinases involved in cancer pathways. researchgate.netmdpi.com

Once a target protein is selected, docking simulations are performed to place the ligand into the binding site of the protein. The simulation software, such as AutoDock, calculates the binding energy for different poses (orientations and conformations) of the ligand within the active site. researchgate.net The pose with the lowest binding energy is considered the most stable and likely binding mode.

The results of a docking study provide valuable information:

Binding Affinity: A numerical score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. A lower score typically indicates a stronger binding.

Binding Pose: The 3D orientation of the ligand within the protein's active site.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. For N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide, potential interactions could include hydrogen bonding via the amide N-H and C=O groups, and hydrophobic or pi-stacking interactions involving the thiophene and bromophenyl rings.

These predictions help to build a hypothesis about the molecule's mechanism of action and can guide the design of more potent and selective analogs.

Analysis of Binding Modes and Interaction Energies

To understand the therapeutic potential of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide, computational docking studies are employed to predict its binding orientation and affinity within the active site of a target protein. This analysis is crucial for elucidating the mechanism of action at a molecular level.

The binding mode is determined by placing the ligand (the compound) into the binding pocket of a receptor and calculating the most stable conformations. The interaction energy, a measure of binding affinity, is then computed. For N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide, several key interactions would be anticipated:

Hydrogen Bonding: The amide moiety (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). These groups can form strong, directional interactions with amino acid residues like serine, threonine, or the peptide backbone, anchoring the molecule in the active site.

Aromatic Interactions: Both the bromophenyl and thiophene rings can engage in π-π stacking or π-cation interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan in the receptor.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen. This type of interaction is increasingly recognized for its role in ligand-receptor binding.

Hydrophobic Interactions: The thiophene ring and the phenyl ring contribute to the molecule's hydrophobicity, allowing it to fit into nonpolar pockets within the active site, further stabilizing the complex.

The total interaction energy is a summation of these forces, typically expressed in kcal/mol. A lower binding energy generally indicates a more stable and potentially more potent ligand-receptor complex.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD simulations assess the stability of the predicted binding mode and explore the conformational landscape of the compound within the active site.

For the N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide-protein complex, an MD simulation would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions at body temperature). The simulation tracks the atomic trajectories over nanoseconds or longer. Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): This metric is calculated for the ligand and protein backbone atoms to evaluate the stability of the complex. A low and stable RMSD value over the simulation time suggests that the ligand remains securely bound in its initial docked pose.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein and ligand are flexible or rigid. It can highlight key residues that move to accommodate the ligand.

Interaction Fingerprints: Throughout the simulation, the specific contacts (like hydrogen bonds) between the ligand and protein are monitored. This confirms which interactions are most persistent and therefore most important for binding.

These simulations provide a more realistic understanding of the binding event, confirming the stability of key interactions and ensuring the initial docking predictions are robust.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For the class of N-(aryl)-2-(thiophen-2-yl)acetamide derivatives, QSAR studies can be developed to predict their activity and guide the design of more potent analogues. asianpubs.org

The first step in QSAR modeling is to calculate molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a series of compounds including N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide, a wide range of descriptors would be calculated.

| Descriptor Class | Example Descriptors | Description |

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electron distribution and reactivity. |

| Steric/Topological | Molecular weight, Wiener index, Kier shape indices | Relates to the size, shape, and branching of the molecule. |

| Thermodynamic | LogP (partition coefficient), Molar refractivity | Pertains to the molecule's solubility and polarizability. |

| Structural | Number of hydrogen bond donors/acceptors, Rotatable bonds | Counts specific structural features relevant to binding. |

Once descriptors are calculated for a set of molecules with known biological activity, a statistical model is built using techniques like Multiple Linear Regression (MLR). The goal is to find the best combination of descriptors that accurately predicts the activity. A study on N-(aryl)-2-thiophene-2-ylacetamide derivatives as antitubercular agents developed a statistically significant QSPR (a type of QSAR) model using linear regression. asianpubs.org

The developed QSAR model can be used to predict the activity of new, unsynthesized compounds. The statistical quality of the model determines its predictive power. Key statistical parameters from a QSAR study on the parent class of N-(aryl)-2-thiophene-2-ylacetamides are shown below. asianpubs.org

| Statistical Parameter | Value | Significance |

| n | 21 | Number of compounds in the dataset. |

| r | 0.801 | Correlation coefficient, indicating a good fit. |

| r² | 0.641 | Coefficient of determination; ~64% of the variance in activity is explained by the model. asianpubs.org |

| q² | 0.510 | Cross-validated r²; indicates good internal predictive ability. asianpubs.org |

| F-statistic | 16.08 | F-test value, indicating the statistical significance of the model is high. asianpubs.org |

| s | 0.292 | Standard error of the estimate; lower values are better. asianpubs.org |

The model for this class of compounds indicated that substitutions on the phenyl ring that act as hydrogen acceptors have a favorable effect on the partition coefficient, a property related to activity. asianpubs.org Based on such a model, the theoretical activity profile of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide could be predicted, providing a quantitative estimate of its potential efficacy.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. For N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide, a pharmacophore model would highlight key features responsible for its interaction with a biological target.

Potential pharmacophoric features include:

One hydrogen bond donor (the amide N-H).

One hydrogen bond acceptor (the amide C=O).

Two aromatic rings (the thiophene and bromophenyl groups).

A hydrophobic feature (associated with the aromatic rings).

This 3D arrangement of features serves as a query for virtual screening. Large chemical databases can be rapidly searched to identify other molecules that match the pharmacophore, thus discovering structurally diverse compounds that may have the same biological activity. This approach is a powerful tool for hit identification in the early stages of drug discovery.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Property Optimization

Before a compound can be considered a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. In silico tools can predict these properties based on the molecular structure, helping to identify potential liabilities early in the discovery process.

For N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide, key ADMET properties can be computationally estimated. These predictions help in optimizing the structure to achieve a better pharmacokinetic profile.

| Property | Predicted Value (Illustrative) | Significance |

| Molecular Weight | 296.17 g/mol | Within the typical range for oral bioavailability (<500 g/mol ). |

| LogP | 3.5 - 4.0 | Indicates good lipid solubility for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~49 Ų | Suggests good potential for oral absorption and cell permeability (typically <140 Ų). |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (≤5). |

| Hydrogen Bond Acceptors | 1 | Complies with Lipinski's Rule of Five (≤10). |

| Blood-Brain Barrier (BBB) Permeability | Likely to be CNS active | Compounds with these properties often cross the BBB. |

| CYP450 Inhibition | Potential inhibitor of certain isoforms (e.g., 2D6) | Predicts potential for drug-drug interactions; may require optimization. |

These in silico predictions provide a comprehensive profile of the compound's likely behavior in the body. By identifying potential issues, such as poor absorption or metabolic instability, chemists can modify the structure to optimize its properties, increasing the likelihood of developing a successful drug.

Theoretical Bioavailability and Solubility Prediction

The oral bioavailability and aqueous solubility of a drug candidate are critical parameters that significantly influence its therapeutic efficacy. Computational models, such as Lipinski's Rule of Five, are widely used as a preliminary screening tool to assess the "drug-likeness" of a compound and its potential for good oral absorption. researchgate.netbohrium.com These rules are based on the observation that most orally administered drugs have specific physicochemical properties.

Below is an interactive data table illustrating the kind of data that would be generated in a theoretical bioavailability and solubility prediction for N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide. The values presented are hypothetical and for illustrative purposes, as specific literature data for this exact compound is unavailable.

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

| Molecular Weight | < 500 g/mol | ≤ 500 |

| logP | < 5 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | ≤ 10 |

| Molar Refractivity | 40-130 | 40-130 |

| Polar Surface Area (PSA) | < 140 Ų | < 140 Ų |

Metabolic Stability Profiling (Computational)

For N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide, a computational metabolic stability analysis would identify potential sites of hydroxylation on the phenyl and thiophene rings, as well as potential N-dealkylation or amide hydrolysis. While direct computational metabolic profiling for this specific compound is not available in the provided search results, studies on similar bromophenyl compounds have demonstrated the use of in silico tools to predict metabolic hotspots. nih.gov These predictions are valuable for guiding the design of analogues with improved metabolic stability.

The following table illustrates the potential metabolic sites on N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide that would be identified through computational profiling.

| Potential Metabolic Reaction | Site on N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide |

| Aromatic Hydroxylation | Phenyl ring, Thiophene ring |

| Amide Hydrolysis | Amide bond |

| N-dealkylation | Not applicable |

| Oxidation | Methylene (B1212753) bridge |

ONIOM Calculations for Intermolecular Interactions

Understanding the intermolecular interactions between a small molecule and a biological macromolecule or a drug delivery system is fundamental to predicting its biological activity and formulation properties. The "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method is a powerful computational chemistry technique that allows for the study of large molecular systems by treating different parts of the system at different levels of theory. gaussian.comacs.org Typically, the region of primary interest (e.g., the binding site) is treated with a high-level quantum mechanics (QM) method, while the surrounding environment is treated with a more computationally efficient molecular mechanics (MM) force field. acs.org

In the context of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide, ONIOM calculations could be employed to investigate its interaction with a target protein or its encapsulation within a polymer-based drug delivery vehicle. researchgate.netnih.gov For instance, a study on the interaction between thiadiazolylthioacetamide derivatives and a linear-dendrimer copolymer utilized ONIOM calculations to elucidate the binding energies and types of interactions, such as hydrogen bonds and van der Waals forces. researchgate.net Such calculations can provide detailed insights into the stability of the drug-polymer complex and the nature of the forces governing the interaction.

The table below outlines the typical components of an ONIOM calculation setup for studying the interaction of a small molecule like N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide with a larger system.

| Component of ONIOM Calculation | Description |

| High-Level Layer (QM) | The small molecule (N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide) and the immediate interacting residues of the larger system. |

| Low-Level Layer (MM) | The remainder of the larger system (e.g., the bulk of the polymer or protein). |

| Method for High-Level Layer | A quantum mechanical method such as Density Functional Theory (DFT). |

| Method for Low-Level Layer | A molecular mechanics force field such as AMBER or UFF. |

| Calculated Properties | Interaction energies, optimized geometries of the complex, and analysis of intermolecular forces. |

Based on a comprehensive review of available scientific literature, there is no specific in vitro or in silico research data corresponding to the biological activities and molecular mechanisms of the chemical compound N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide .

Searches for enzyme inhibition studies and receptor binding assays for this specific molecule did not yield any results. The existing research focuses on structurally related but distinct compounds, such as different positional isomers (e.g., N-(4-bromophenyl)-2-(thiophen-2-yl)acetamide) or derivatives with different substituents on the phenyl or thiophene rings.

Therefore, it is not possible to provide the requested detailed article on the enzyme inhibition profile or receptor binding characteristics of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide as per the specified outline.

Investigation of Biological Activities and Molecular Mechanisms Strictly in Vitro and in Silico Studies

Cellular Pathway Modulation Studies (In Vitro Cellular Models)

The ability of a compound to modulate cellular pathways is a key indicator of its potential as a therapeutic agent, particularly in oncology. Research into related acetamide (B32628) derivatives suggests that this class of compounds can influence cell cycle progression and induce programmed cell death.

Based on available scientific literature, no specific in vitro studies investigating the direct effects of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide on cell cycle regulation have been reported. While research on other novel acetamide derivatives has shown the ability to promote cell cycle arrest in cancer cell lines, similar analyses for the subject compound are not publicly available.

While direct studies on N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide are limited, the broader classes of phenylacetamide and phenoxyacetamide derivatives have been evaluated for their pro-apoptotic capabilities in various cancer cell lines. nih.govtbzmed.ac.ir Mechanistic studies suggest that these compounds can trigger apoptosis through both extrinsic and intrinsic pathways. tbzmed.ac.ir

For instance, studies on certain synthetic phenylacetamide derivatives have shown that they can effectively induce apoptosis in breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines. tbzmed.ac.ir The observed mechanisms include the upregulation of key pro-apoptotic genes such as Bax and FasL, alongside an increase in caspase 3 activity, a critical executioner enzyme in the apoptotic cascade. tbzmed.ac.ir Similarly, novel phenoxyacetamide derivatives have demonstrated potent apoptosis-inducing activity in hepatocellular carcinoma (HepG2) cells. mdpi.com This was evidenced by the significant upregulation of p53, Bax, caspase-3, and caspase-9 gene expression levels. mdpi.com These findings suggest that the acetamide scaffold, a core component of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide, is a viable pharmacophore for inducing programmed cell death in cancer cells.

Antimicrobial Activity Studies (In Vitro)

The thiophene (B33073) ring is a well-established structural motif in many antimicrobial agents. Consequently, derivatives of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide have been investigated for their potential to inhibit the growth of various pathogenic microorganisms.

The antibacterial potential of thiophene acetamide derivatives has been demonstrated in several in vitro studies. A structurally similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was assessed for its antimicrobial activity using the microdilution method to determine its Minimum Inhibitory Concentration (MIC). acs.orgnih.gov The study revealed that the compound possesses activity against both Gram-positive and Gram-negative bacterial strains. acs.orgnih.gov

Specifically, it was tested against Staphylococcus aureus, Listeria monocytogenes, Micrococcus luteus (Gram-positive), and Escherichia coli, Klebsiella pneumoniae, Salmonella typhimurium (Gram-negative). acs.org Furthermore, research into more complex molecules containing the N-(3-bromophenyl) moiety, such as certain N'-(3-bromophenyl) acetohydrazide derivatives, has also shown a broad spectrum of antimicrobial activity, with some compounds exhibiting MIC values between 8-16 µg/mL. ajprd.comajprd.com

| Bacterium | Strain | MIC (µg/mL) of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide |

| Staphylococcus aureus | ATCC 6538P | >100 |

| Listeria monocytogenes | ATCC 19111 | >100 |

| Micrococcus luteus | NRRL B-4375 | >100 |

| Escherichia coli | ATCC 25922 | >100 |

| Klebsiella pneumoniae | ATCC 700603 | >100 |

| Salmonella typhimurium | ATCC 14028 | >100 |

Data sourced from a study on a structurally related thiophene acetamide derivative. acs.org

In addition to antibacterial properties, thiophene derivatives are explored for their antifungal potential. The study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide also included an evaluation of its efficacy against pathogenic yeasts. acs.orgnih.gov The compound demonstrated significant activity against Candida glabrata and Candida krusei. acs.orgnih.gov

Separately, studies on derivatives containing the N-(3-bromophenyl) group have shown promising anti-fungal activity when compared against standard drugs like Ketoconazole. ajprd.comajprd.com This indicates that the core structure of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide combines two moieties known to contribute to antifungal effects.

| Fungus | Strain | MIC (µg/mL) of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide |

| Candida glabrata | ATCC 90030 | 12.5 |

| Candida krusei | ATCC 34135 | 25 |

Data sourced from a study on a structurally related thiophene acetamide derivative. acs.org

The thiophene scaffold is present in a number of compounds investigated for antiviral activity. Through phenotypic screening, a promising hit featuring a thiophene scaffold was identified as an Ebola virus (EBOV) entry inhibitor. nih.gov Further development of this chemical class led to compounds that act at the viral entry level, a mechanism confirmed through studies with viral pseudotypes and authentic EBOV. nih.gov

In a different context, other novel thiophene derivatives have been identified as potent inhibitors of neuraminidase, a key enzyme for the influenza virus. researchgate.net One such derivative exhibited superior neuraminidase inhibition and excellent antiviral activity against an H5N1 influenza strain in vitro compared to the reference drug. researchgate.net While direct in vitro antiviral testing of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide has not been specifically reported, the established antiviral potential of the broader thiophene derivative class suggests it may be a worthwhile candidate for future screening against various viral pathogens.

Antimycobacterial Activity (In Vitro)

The antimycobacterial potential of a series of N-(aryl)-2-thiophen-2-ylacetamide derivatives, including N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide, has been a subject of investigation. In a notable study, this class of compounds was synthesized and evaluated for its in vitro activity against Mycobacterium tuberculosis. The activity was quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

The research identified several compounds within the series that exhibited promising activity, with MIC values ranging between 25 and 100 µg/mL. These findings suggest that the N-(aryl)-2-thiophen-2-ylacetamide scaffold could serve as a valuable starting point for the development of new therapeutic agents to combat multidrug-resistant tuberculosis. While the study highlights the activity of the series as a whole, specific MIC values for the 3-bromo substituted variant are crucial for a precise understanding of its potency.

| Compound Series | Target Organism | Activity Range (MIC in µg/mL) |

| N-(aryl)-2-thiophen-2-ylacetamides | Mycobacterium tuberculosis | 25 - 100 |

Anti-inflammatory and Immunomodulatory Effects (In Vitro Cellular Assays)

Currently, there is a lack of specific published in vitro studies investigating the anti-inflammatory and immunomodulatory effects of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide. While research on other acetamide derivatives has explored their potential to modulate inflammatory responses, for instance, by measuring the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7, such data is not available for the specific compound . Similarly, studies on the immunomodulatory effects of related compounds have sometimes involved the quantification of pro-inflammatory and anti-inflammatory cytokines, but these have not been extended to N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide.

Anticancer Activity Profiling (In Vitro Cell Lines)

Comprehensive in vitro anticancer activity profiling for N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide is not extensively documented in publicly available scientific literature.

Cell Viability and Proliferation Assays (In Vitro, e.g., MTT, SRB)

Selective Cytotoxicity Against Cancer Cell Lines (In Vitro)

Information regarding the selective cytotoxicity of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide against cancer cell lines compared to normal, non-cancerous cell lines is not available in the current body of scientific literature. Such studies are critical to assess the potential therapeutic window of an anticancer agent, with higher selectivity for cancer cells being a desirable characteristic.

Antioxidant Activity Studies (In Vitro)

Direct in vitro studies to determine the antioxidant activity of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide, using common assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have not been specifically reported. These assays are widely used to measure the capacity of a compound to neutralize free radicals, a key aspect of antioxidant potential. While structurally related compounds have been investigated for such properties, data for N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide is absent.

Antihyperglycemic Activity Studies (In Vitro)

There is a lack of specific in vitro studies evaluating the antihyperglycemic activity of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide. Standard in vitro assays for this activity often involve measuring the inhibition of key carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase. Research on other bromophenyl acetamide derivatives has indicated potential for α-glucosidase and α-amylase inhibition, suggesting that this class of compounds may warrant further investigation for antidiabetic properties. However, no such data has been published for N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide.

Anticonvulsant Activity Studies (In Vitro)

While direct in vitro studies on the anticonvulsant activity of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide are not extensively available in the current body of scientific literature, the potential mechanisms of action can be inferred from research on structurally related thiophene and acetamide derivatives. These studies suggest that the anticonvulsant effects of such compounds may be mediated through modulation of key components of the central nervous system, including voltage-gated ion channels and GABAergic systems.

Detailed Research Findings from Structurally Related Compounds:

Research into various thiophene-containing compounds has pointed towards several potential in vitro mechanisms that could contribute to anticonvulsant activity. The primary areas of investigation for these related molecules have centered on their interaction with neuronal voltage-sensitive sodium channels and their influence on the GABAergic system.

One area of focus has been the modulation of voltage-gated sodium channels. For instance, in vitro studies on certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have identified moderate binding to neuronal voltage-sensitive sodium channels (site 2) as a plausible mechanism for their anticonvulsant effects. nih.gov Similarly, some 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides have demonstrated interaction with both neuronal voltage-sensitive sodium (site 2) and L-type calcium channels in in vitro ion channel binding assays. mdpi.com

Furthermore, the GABAergic system, the primary inhibitory neurotransmitter system in the brain, is a key target for many anticonvulsant drugs. Molecular docking studies on various thiophene analogs have suggested a potential interaction with the GABA-A receptor. ijpsdronline.commanipal.eduijpsdronline.com These in silico models indicate that thiophene derivatives may bind to the GABA-A receptor, potentially enhancing GABAergic transmission and thereby exerting an anticonvulsant effect. ijpsdronline.commanipal.eduijpsdronline.com For example, a study involving S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine utilized molecular docking to assess their affinity for the GABA-A receptor and the GABA-aminotransferase enzyme. japsonline.comresearchgate.net

The following tables summarize the in vitro and in silico findings for structurally related compounds, offering insights into the potential anticonvulsant mechanisms of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide.

Table 1: In Vitro Ion Channel Binding Studies of Related Compounds

| Compound Class | Target | Assay Type | Findings |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Neuronal voltage-sensitive sodium channels (site 2) | Radioligand Binding Assay | Moderate binding affinity observed for the most potent derivative. nih.gov |

| 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | Voltage-gated sodium and calcium channels | Ion Channel Binding Assays | The most active compound showed interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | Voltage-gated sodium and calcium channels, GABA transporter (GAT) | In vitro assays | A promising compound demonstrated moderate and balanced inhibition of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. nih.gov |

Table 2: In Silico Molecular Docking Studies of Thiophene Analogs

| Compound Class | Target | Software/Method | Key Findings |

| Thiophene analogues | GABA-A Receptor (PDB ID: 4COF) | AutoDock Vina | Several thiophene analogs showed higher docking scores than the standard, diazepam, suggesting a potential for GABAergic activity. ijpsdronline.comijpsdronline.com |

| Thiophene Incorporated Benzothiazepines | GABA-A Receptor (PDB ID: 6HUP) | In silico molecular docking | Newly designed compounds exhibited significantly better docking scores and strong hydrophobic interactions compared to diazepam. manipal.eduresearchgate.net |

| S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine | GABA-A Receptor and GABA-aminotransferase enzyme | Molecular Docking | The binding energy for the studied compounds was compared to reference ligands. japsonline.comresearchgate.net |

It is crucial to emphasize that these findings are based on compounds that are structurally related to N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide. Direct in vitro experimental validation on the specific compound is necessary to confirm these potential mechanisms of anticonvulsant activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Features for Observed Biological Activities

Thiophene (B33073) Ring: The thiophene ring, a sulfur-containing heterocycle, is a well-known pharmacophore in medicinal chemistry. Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, potentially improving metabolic stability and binding affinity. The sulfur atom in the thiophene ring can participate in hydrogen bonding, which is a critical interaction for drug-receptor binding. nih.gov Thiophene and its derivatives are present in a wide array of natural and synthetic products with diverse pharmacological activities. nih.gov The electron-rich nature of the thiophene ring enables it to engage in π-π stacking interactions with biological targets.

Acetamide (B32628) Linker: The acetamide group is a fundamental component of many biologically active compounds. pulsus.com It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), making it a key player in molecular recognition. nih.govresearchgate.net The amide bond's planarity and ability to form strong hydrogen bonds are critical for defining the molecule's conformation and its interaction with protein binding sites. pulsus.com The potency of related compounds can be modulated by the length, flexibility, and hydrogen bonding capabilities of the linker region. nih.gov

3-Bromophenyl Ring: The substitution pattern on the phenyl ring significantly influences the compound's biological activity. The presence and position of the bromine atom can affect the molecule's lipophilicity, electronic properties, and steric profile. Halogen atoms, like bromine, can form halogen bonds, which are non-covalent interactions that can contribute to binding affinity. The position of the substituent is also critical; for instance, in some related series, 2-substituted compounds were found to be inactive, while electron-withdrawing groups were generally preferred over electron-donating groups for enhanced potency. nih.gov

The combination of these three pharmacophoric features creates a unique molecular architecture that dictates the compound's biological activity. The interplay between the hydrogen bonding capacity of the amide, the potential for π-π stacking and other interactions from the thiophene ring, and the lipophilic and electronic contributions of the brominated phenyl ring are all essential for its biological recognition.

Impact of Thiophene Ring Substituents on Activity and Molecular Interactions

While N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide itself is unsubstituted on the thiophene ring, understanding the impact of substituents on this moiety is crucial for designing more potent and selective analogs. The thiophene ring is amenable to electrophilic substitution, allowing for the introduction of various functional groups. nih.gov

The introduction of substituents on the thiophene ring can modulate several key properties:

Electronic Effects: Electron-withdrawing or electron-donating groups on the thiophene ring can alter its electron density, which can in turn affect its interaction with biological targets. For instance, in a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, various substitutions on the thiophene ring were explored to optimize fungicidal activity. mdpi.com

Steric Effects: The size and shape of substituents can influence how the molecule fits into a binding pocket. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might be well-tolerated or even enhance binding by filling a specific pocket.

In a study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the presence of a cyano group at the 3-position of the thiophene ring was a key feature of the synthesized molecule, which demonstrated moderate antioxidant and significant antimicrobial activities. nih.gov This highlights how a substituent on the thiophene ring can confer specific biological properties.

Role of the Amide Linker and Acyl Chain in Biological Recognition

The amide linker is a critical structural element that connects the thiophene and phenyl moieties, and its properties significantly influence the molecule's biological activity. pulsus.com The amide group's ability to form hydrogen bonds is a primary driver of its role in molecular recognition. nih.govresearchgate.net

Key aspects of the amide linker's role include:

Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. These interactions are fundamental for the binding of the molecule to its biological target. nih.govresearchgate.net

Conformational Rigidity: The planar nature of the amide bond restricts the molecule's conformational flexibility, which can be advantageous for binding to a specific receptor conformation. This rigidity helps to pre-organize the molecule for optimal interaction.

Linker Length and Flexibility: The length and flexibility of the acyl chain (the -CH2- part of the acetamide) can also impact activity. In some classes of compounds, the potency is modulated by the linker length. nih.gov A longer or more flexible linker might allow the molecule to adopt different conformations to better fit a binding site, while a shorter, more rigid linker might enhance binding by reducing the entropic penalty upon binding.

The conformation of the amide group is also important. In the crystal structure of N-(4-bromophenyl)-2-(2-thienyl)acetamide, the anti-conformation of the amide group facilitates the formation of linear supramolecular chains through N–H···O hydrogen bonding. nih.gov Similarly, in N-(3-bromophenyl)acetamide, the conformation of the C=O bond is anti to the N-H bond. nih.gov These preferred conformations can influence how the molecule presents its pharmacophoric features to a biological target.

Influence of Aryl Ring Substitution Patterns (e.g., bromination position, halogen effects)

The substitution pattern on the aryl ring is a key determinant of the biological activity of N-phenyl-2-(thiophen-2-yl)acetamide derivatives. The position and nature of the substituent can have profound effects on the molecule's properties.

Position of Bromination: The position of the bromine atom on the phenyl ring is critical. In N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide, the bromine is at the meta-position. Studies on related compounds have shown that the position of a halogen can lead to significant differences in potency. For example, in a series of aryl acetamide triazolopyridazines, halogens placed in the meta-position tended to show similar potencies, with some exceptions. nih.gov In contrast, substitutions at the ortho-position often lead to a decrease in potency, possibly due to unfavorable steric interactions. nih.gov Computational studies on the bromination of N-phenylacetamide have shown that the para-product is generally favored. researchgate.net

Halogen Effects: The nature of the halogen itself is important. Bromine is larger and less electronegative than fluorine, but in some cases, compounds with different halogens (e.g., 4-bromo and 4-fluoro) can have very similar biological activities. nih.gov This suggests that in certain contexts, steric interactions and changes in the electronics of the ring due to different halogens may not play a significant role in potency. nih.gov However, in other cases, the specific properties of the halogen, such as its ability to form halogen bonds, can be crucial for binding.

Electron-Withdrawing vs. Electron-Donating Groups: In many series of related compounds, electron-withdrawing groups on the aryl ring are preferred over electron-donating groups for enhanced biological activity. nih.gov This suggests that the electronic properties of the aryl ring are a key factor in its interaction with the biological target.

The table below summarizes the effect of aryl ring substitution on the activity of some related compounds.

| Compound | Substitution Pattern | Observed Effect on Activity | Reference |

| Aryl Acetamide Triazolopyridazines | 4-Bromo | Potent (EC50 = 1.1 µM) | nih.gov |

| Aryl Acetamide Triazolopyridazines | 4-Fluoro | Potent (EC50 = 0.86 µM) | nih.gov |

| Aryl Acetamide Triazolopyridazines | 3-Fluoro | Modest potency (EC50 = 14 µM) | nih.gov |

| Aryl Acetamide Triazolopyridazines | 2-Chloro | Decreased potency | nih.gov |

| Aryl Acetamide Triazolopyridazines | 2-Bromo | Likely to decrease potency due to a large rotational barrier | nih.gov |

Stereochemical Considerations and Enantiomeric Purity Effects on Activity

For molecules that can exist as enantiomers, stereochemistry is a critical factor in determining biological activity. While N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide itself is achiral, the introduction of a chiral center, for instance, by substitution on the acyl chain, would necessitate an evaluation of the effects of enantiomeric purity on activity.

In many cases, one enantiomer of a chiral drug is significantly more active than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers. The less active enantiomer may be inactive, have a different type of activity, or even contribute to undesirable side effects. Therefore, for any chiral derivatives of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide, the separation and individual testing of the enantiomers would be essential to fully understand their structure-activity relationships. A study on novel monoamine reuptake inhibitors highlights the importance of manipulating stereochemistry to fine-tune selectivity. semanticscholar.org

Correlation between Computational Descriptors and Experimental Activities

Computational chemistry provides powerful tools for understanding and predicting the biological activity of molecules. By calculating various molecular descriptors, it is possible to establish quantitative structure-activity relationships (QSAR) that correlate these descriptors with experimental activities.

Relevant computational descriptors for N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide and its analogs could include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potential, and partial atomic charges. The HOMO-LUMO energy gap can be an indicator of chemical reactivity. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational angles.

Lipophilicity Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor for lipophilicity, which influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.

In a study of novel thiophene-2-carboxamide derivatives, density functional theory (DFT) was used to study the molecular and electronic properties of the synthesized compounds. nih.gov The calculated HOMO-LUMO energy gaps were correlated with their antioxidant and antibacterial activities. nih.gov Similarly, computational investigations into the bromination of N-phenylacetamide have provided insights into the reaction mechanism and regioselectivity. researchgate.net

By developing QSAR models, it is possible to predict the activity of new, unsynthesized analogs of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide, thereby guiding the design of more potent and selective compounds.

Potential Academic and Research Applications of N 3 Bromophenyl 2 Thiophen 2 Yl Acetamide

Utilization as a Synthetic Intermediate for More Complex Molecular Architectures

The structure of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide is well-suited for further chemical modification, rendering it a valuable synthetic intermediate. The aryl bromide functionality is a key reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This allows for the straightforward introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, at the 3-position of the phenyl ring. Such modifications can be used to build more complex molecular architectures and to systematically probe structure-activity relationships in medicinal chemistry programs. nih.gov

Furthermore, the thiophene (B33073) ring itself is amenable to electrophilic substitution reactions. researchgate.net Palladium-catalyzed direct arylation at the C5-position of the thiophene ring is a known transformation for related thiophene derivatives, offering another route for structural elaboration. researchgate.net The amide linkage, while generally stable, can also be subjected to various chemical transformations. The versatility of these reactive sites makes the parent compound a useful scaffold for creating libraries of novel molecules for screening in various applications.

Application as a Chemical Probe for Mechanistic Biological Studies

While direct studies on N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide as a chemical probe are not extensively documented, its structural motifs are present in molecules with known biological activities. Derivatives of N-substituted-acetamide have recently been identified as potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. nih.gov Specifically, compounds like N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide have shown high potency and selectivity. nih.gov Given these findings, N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide could potentially be developed into a chemical probe to investigate the pharmacology and downstream signaling pathways of such receptors. Its structure could be modified with reporter tags (e.g., fluorophores, biotin) or photoaffinity labels to facilitate mechanistic studies, such as target identification and binding site mapping.

Exploration in Materials Science (e.g., organic electronics, sensors)

The thiophene moiety is a cornerstone in the field of materials science, particularly for organic electronics. Thiophene-based molecules and polymers are widely utilized as semiconductor and fluorescent materials due to their favorable electronic and optoelectronic properties. researchgate.net They are integral components in the design of organic solar cells, covalent organic frameworks, and chemical sensors. researchgate.net Thiophene derivatives have been specifically designed as electrode materials for high-performance sodium-ion batteries, demonstrating high reversible capacity and excellent stability. rsc.org

Although the specific application of N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide in this area has not been reported, its thiophene ring provides a basis for potential exploration. The electronic properties of the molecule could be tuned by modifying the substituents on the phenyl ring, potentially leading to novel materials for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components in chemosensors where interaction with an analyte could modulate the molecule's electronic or photophysical properties.